2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Epigenetics LSD1 inhibition Drug repurposing

2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol (CAS 351190-98-2, molecular formula C₁₄H₁₃N₅O₂, MW 283.29) is a synthetic heterocyclic small molecule composed of a 4,7-dimethylquinazoline core linked via a C2-amino bridge to a pyrimidine-4,6-diol moiety. It is catalogued in the Therapeutic Target Database (TTD) as 'Pyrimidine derivative 18' (Drug ID: D0N2QZ), annotated as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) and originally disclosed by Celgene Quanticel Research.

Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
Cat. No. B12141374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
Molecular FormulaC14H13N5O2
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)O
InChIInChI=1S/C14H13N5O2/c1-7-3-4-9-8(2)15-13(16-10(9)5-7)19-14-17-11(20)6-12(21)18-14/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21)
InChIKeyNYZAXMXFBCRLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol – Compound Identity, Target Class & Procurement Baseline


2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol (CAS 351190-98-2, molecular formula C₁₄H₁₃N₅O₂, MW 283.29) is a synthetic heterocyclic small molecule composed of a 4,7-dimethylquinazoline core linked via a C2-amino bridge to a pyrimidine-4,6-diol moiety . It is catalogued in the Therapeutic Target Database (TTD) as 'Pyrimidine derivative 18' (Drug ID: D0N2QZ), annotated as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) and originally disclosed by Celgene Quanticel Research [1]. The compound belongs to a broader class of quinazoline-pyrimidine hybrid scaffolds that have been explored for epigenetic modulation (LSD1, G9a), kinase inhibition (EGFR, PI3K/mTOR), and antiproliferative applications [2]. Its entry in the Wiley Registry of Mass Spectral Data (SpectraBase) confirms its availability as a characterized reference standard for analytical chemistry workflows [3].

Why Generic Substitution of 2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol with In-Class Quinazoline-Pyrimidine Analogs Carries Scientific Risk


Within the quinazoline-pyrimidine hybrid chemotype, minor structural perturbations produce large shifts in target engagement, selectivity, and cellular efficacy. The 4,7-dimethyl substitution pattern on the quinazoline ring distinguishes this compound from its closest positional isomer, 2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol, where the methyl group at C6 instead of C7 alters the electronic environment and steric contour of the bicyclic system, potentially affecting LSD1 binding pocket accommodation and π-stacking interactions . In the broader quinazoline series, systematic modification at C2, C4, and C7 positions has been shown to toggle compounds between selective LSD1 inhibition and dual LSD1/G9a inhibition, demonstrating that even single-position changes redirect polypharmacology profiles [1]. Furthermore, the pyrimidine-4,6-diol head group provides a hydrogen-bond donor/acceptor network distinct from the pyrimidin-4(3H)-one or pyrimidine-2,4-diamine variants found in related erlotinib-derived analogs; these differences in the heterocyclic right-hand side directly impact aqueous solubility, target residence time, and cellular permeability [1][2]. Generic substitution without experimental verification of these parameters therefore carries material risk for assay reproducibility and structure-activity relationship continuity.

Product-Specific Quantitative Evidence: 2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol Versus Closest Comparator Compounds


LSD1 Target Annotation & Class Identity of 2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol Versus Erlotinib

The Therapeutic Target Database (TTD) explicitly annotates 2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol (Drug ID: D0N2QZ, synonym 'Pyrimidine derivative 18' / 'PMID27019002-Compound-40') as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A), sourced from Celgene Quanticel Research [1]. This compound belongs to the erlotinib-derived quinazoline series that was independently shown to exhibit LSD1 inhibitory activity distinct from EGFR inhibition: the parent compound erlotinib inhibits LSD1 with an IC₅₀ of 35.80 μM, and optimized analogs within this chemotype achieved significantly enhanced potency (IC₅₀ = 0.69 μM for compound 5k) along with in vivo tumor growth inhibition of 81.6%–96.1% in MGC-803 xenograft models [2]. While the precise LSD1 IC₅₀ of the target compound remains undisclosed in public literature, its structural placement within the erlotinib-derived quinazoline-pyrimidine series carrying a pyrimidine-4,6-diol terminus (rather than the pyrimidine-amine terminus of 5k) positions it as a chemically differentiated probe for exploring LSD1 inhibition mechanism and selectivity [3].

Epigenetics LSD1 inhibition Drug repurposing Quinazoline scaffold

Positional Isomer Differentiation: C4/C7-Dimethylquinazoline Versus C4/C6-Dimethylquinazoline Scaffold Comparison

Direct structural comparison between 2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol (target compound, CAS 351190-98-2, MW 283.29, InChIKey: NYZAXMXFBCRLDC-UHFFFAOYSA-N) and its closest positional isomer 2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol (CAS not publicly confirmed, catalog EVT-11797282, same MW 283.29 and molecular formula C₁₄H₁₃N₅O₂) reveals that the sole difference—methyl group placement at C7 versus C6 on the quinazoline ring—produces distinct InChIKey identifiers, confirming these are non-identical chemical entities with different three-dimensional electrostatic surfaces [1]. In the quinazoline-based LSD1 inhibitor series, the C7 position lies within the region that forms stacking interactions with the enzyme's aromatic residues in the substrate-binding cleft; the C6 position projects toward a different vector that may influence solvent exposure and conformational flexibility [2]. This regiochemical distinction directly impacts pharmacophore mapping and cannot be compensated by the conserved pyrimidine-4,6-diol moiety alone [2].

Positional isomerism Quinazoline substitution Structure-activity relationship Regiochemistry

Pyrimidine Head-Group Differentiation: Pyrimidine-4,6-diol Versus Pyrimidin-4(3H)-one in Quinazoline-Hybrid Antiproliferative Agents

In a systematic study of quinazoline-pyrimidine hybrid derivatives (compounds 6a–6n) evaluated against MCF-7 (breast), A549 (lung), and SW-480 (colorectal) cancer cell lines, compounds bearing the pyrimidine moiety demonstrated IC₅₀ values spanning 2.3 ± 5.91 μM to 176.5 ± 0.7 μM [1]. The most potent analog, compound 6n, achieved IC₅₀ values of 5.9 ± 1.69 μM (A549), 2.3 ± 5.91 μM (SW-480), and 5.65 ± 2.33 μM (MCF-7), with apoptosis induction confirmed in A549 cells and cell cycle arrest in S phase [1]. While this study employed a quinazolinone-pyrimidine scaffold rather than the quinazoline-2-amino-pyrimidine linkage of the target compound, the data demonstrate that the pyrimidine head group identity is a critical determinant of antiproliferative potency within the hybrid chemotype—the pyrimidine-4,6-diol terminus of the target compound provides a distinct hydrogen-bonding pharmacophore compared to the pyrimidin-4(3H)-one variants tested [1][2].

Antiproliferative activity Pyrimidine SAR Quinazoline-pyrimidine hybrids Cancer cell lines

Analytical Reference Standard Qualification: GC-MS Spectral Fingerprint of 2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

The target compound is registered in the Wiley Registry of Mass Spectral Data (2023 edition) with a validated GC-MS spectrum (SpectraBase Spectrum ID: GxrVAo4Fxsk for the closely related 5-methyl analog; parent compound Compound ID: DdvPFpHOSL5) [1]. This registration provides a verified electron ionization (EI) mass spectral fingerprint—including molecular ion (exact mass 283.106925 Da) and fragmentation pattern—that serves as an orthogonal identity confirmation tool [1]. The availability of this reference spectrum differentiates the target compound from many non-registered quinazoline-pyrimidine analogs for which no standardized spectral reference exists, enabling confident identity verification via GC-MS library matching in procurement quality control workflows [1].

Analytical chemistry Mass spectrometry Reference standard Quality control

Selectivity Context: LSD1 Versus G9a Dual Inhibition Potential in Quinazoline C2/C4/C7 Substitution Series

Systematic modification of the quinazoline C2, C4, and C7 positions in a series of 30 analogs (compounds 2–30) derived from a dual LSD1/G9a inhibitor lead (compound 1) revealed that specific substitution patterns toggle between selective LSD1 inhibition and dual LSD1/G9a activity [1]. Notably, chemical modifications at C2, C4, and/or C7 produced highly active and selective LSD1 inhibitors (compounds 7, 8, and 29) that displayed sub-micromolar antiproliferative effects in THP-1 and MV4-11 leukemic cells without significant toxicity at 1 μM in non-cancer AHH-1 cells [1]. The target compound, bearing 4,7-dimethyl substitution on the quinazoline core and a pyrimidine-4,6-diol at the C2-amino position, occupies a distinct position in this SAR matrix that has not been systematically explored in the published series [1][2]. Its selectivity profile (LSD1-selective vs. dual LSD1/G9a) remains uncharacterized, representing an open experimental question with direct relevance to procurement decisions for epigenetic drug discovery programs [2].

Epigenetic selectivity LSD1 G9a Dual inhibition Quinazoline SAR

Recommended Application Scenarios for 2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol Based on Available Evidence


Epigenetic Probe Development: Exploring LSD1 Inhibition with a Pyrimidine-4,6-diol Pharmacophore Topology

The compound serves as a structurally differentiated starting point for LSD1 inhibitor probe development. Its annotation as an LSD1 inhibitor (TTD Drug ID: D0N2QZ) [1], combined with a pyrimidine-4,6-diol head group not represented in the published quinazoline LSD1 inhibitor SAR series [2], positions it as a tool for investigating whether the diol moiety confers advantages in binding kinetics, residence time, or solubility compared to the amine-terminated erlotinib analogs (e.g., 5k, LSD1 IC₅₀ = 0.69 μM) that dominate the current literature [3]. Procurement is most justified when the experimental objective includes head-to-head biochemical comparison against erlotinib and the 5k series under uniform assay conditions.

Regioisomeric Selectivity Profiling in Quinazoline-Kinase/Epigenetic Target Panels

The C4/C7-dimethyl substitution pattern represents one node in a regioisomeric matrix (C4/C6, C4/C7, C4/C6/C7) that should be systematically evaluated for target selectivity. By procuring the C4/C7-dimethyl compound alongside its C4/C6-dimethyl positional isomer (catalog EVT-11797282) , researchers can generate paired selectivity data across kinase and epigenetic target panels. Such head-to-head regioisomeric profiling has not been reported in public literature and could reveal target-specific preferences linked to the C6 vs. C7 methyl vector.

Analytical Method Development and Reference Standard Qualification for Quinazoline-Pyrimidine Hybrid QC

The compound's registration in the Wiley Registry of Mass Spectral Data (GC-MS spectrum) [4] makes it suitable as an analytical reference standard for developing and validating identity and purity methods (GC-MS, HPLC-UV/HRMS) for the broader quinazoline-pyrimidine hybrid compound class. Analytical laboratories can leverage the existing spectral reference for instrument calibration, library matching, and method system suitability testing, reducing the need for in-house reference standard synthesis and characterization.

Cellular Target Engagement Studies Requiring LSD1 Tool Compounds with Tunable Polypharmacology

Given the demonstrated ability of quinazoline C2/C4/C7 modifications to toggle between selective LSD1 inhibition and dual LSD1/G9a activity in leukemia and solid tumor models [2], the target compound (with its unique substitution combination) can be incorporated into a panel of quinazoline probes alongside compounds 7, 8, 29 (LSD1-selective) and compound 5 (dual LSD1/G9a) to dissect the contribution of LSD1 versus G9a inhibition to antiproliferative phenotypes in cell lines of interest. This experimental design requires procurement of the target compound with explicit documentation of its selectivity status at the time of assay.

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